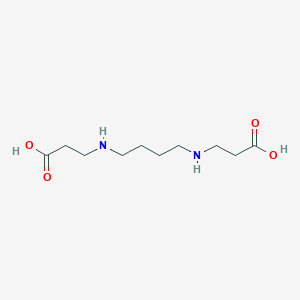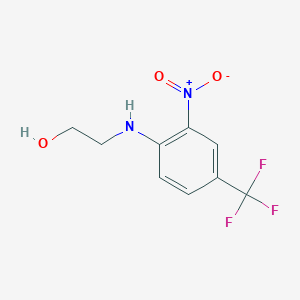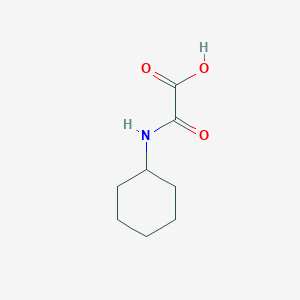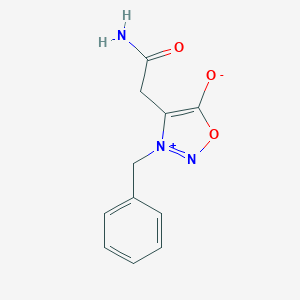
3-Benzylsydnone-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Benzylsydnone-4-acetamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzylsydnone-4-acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzylsydnone-4-acetamide in lab experiments is its ability to form nanoparticles, which may be useful for drug delivery applications. Another advantage is its potential as a starting material for the synthesis of other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-Benzylsydnone-4-acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in drug delivery systems. Additionally, research could focus on synthesizing new derivatives of this compound with improved properties such as solubility and bioavailability.
Conclusion:
In conclusion, 3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on its potential as a therapeutic agent and drug delivery system, as well as the synthesis of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 3-Benzylsydnone-4-acetamide has been achieved through various methods, including the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in ethanol. Another method involves the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in the presence of sodium acetate in acetic acid. The product obtained from these methods is 3-Benzylsydnone-4-acetamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Benzylsydnone-4-acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor and anti-inflammatory activities. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In material science, 3-Benzylsydnone-4-acetamide has been investigated for its use in the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
14504-15-5 |
|---|---|
Nombre del producto |
3-Benzylsydnone-4-acetamide |
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
4-(2-amino-2-oxoethyl)-3-benzyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H11N3O3/c12-10(15)6-9-11(16)17-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2-,12,13,15,16) |
Clave InChI |
GPEINOHASDVYFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Otros números CAS |
14504-15-5 |
Sinónimos |
3-Benzyl-4-carbamoylmethylsydnone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




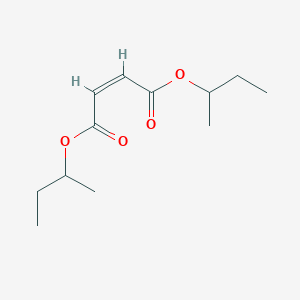
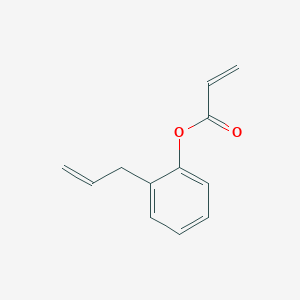
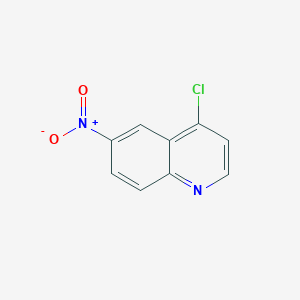

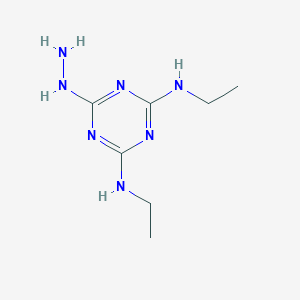
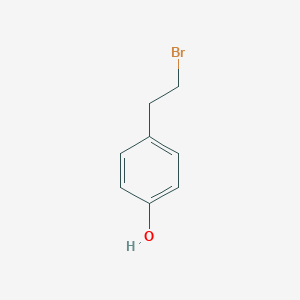

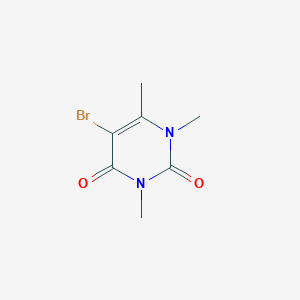
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
